molecular formula C32H48O7 B591248 Acantrifoic acid A CAS No. 654663-85-1

Acantrifoic acid A

Cat. No.: B591248
CAS No.: 654663-85-1
M. Wt: 544.729
InChI Key: LIKVRUAPPXCRHS-ZESURFQCSA-N
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Description

Acantrifoic acid A is a natural product primarily found in the roots of the plant Acanthopanax trifoliatus, which belongs to the family Araliaceae. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antibacterial properties . It has been widely used in traditional medicine and health supplements.

Mechanism of Action

Target of Action

Acantrifoic acid A is a natural product derived from the plant Acanthopanax trifoliatus It’s known that the plant acanthopanax trifoliatus and its compounds have shown significant inhibitory effects against various cancer cells .

Mode of Action

It is known that compounds from acanthopanax trifoliatus, including this compound, have demonstrated anticancer activities . These compounds likely interact with cellular targets to inhibit the growth of cancer cells.

Result of Action

This compound, along with other compounds from Acanthopanax trifoliatus, has shown significant inhibitory effects against various cancer cells . This suggests that the molecular and cellular effects of this compound’s action may include the inhibition of cell growth and proliferation.

Action Environment

The action of this compound likely depends on various environmental factors. For instance, the plant Acanthopanax trifoliatus, from which this compound is derived, is widely distributed in various regions, including India, Japan, the Philippines, Thailand, Vietnam, and many provinces of China . The plant’s wide distribution suggests that it can adapt to various environmental conditions, which may also influence the action, efficacy, and stability of its compounds, including this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of acantrifoic acid A typically involves extraction and purification from the roots of Acanthopanax trifoliatus. The process begins with the extraction of a mixture containing this compound using solvents such as methanol or ethanol. This mixture is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The roots of Acanthopanax trifoliatus are harvested, dried, and ground into a fine powder. The powder is then extracted using large volumes of solvents, and the resulting extract is purified using industrial-scale chromatography .

Chemical Reactions Analysis

Types of Reactions: Acantrifoic acid A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, alcohols).

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Comparison with Similar Compounds

Acantrifoic acid A is structurally similar to other lupane-type triterpenoids, such as acantrifoic acid B and acantrifoside C . it is unique in its specific acetoxy and hydroxyl functional groups, which contribute to its distinct biological activities. Similar compounds include:

This compound stands out due to its potent anticancer, anti-inflammatory, and antioxidant activities, making it a promising candidate for further research and development in various fields.

Properties

IUPAC Name

(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-9-acetyloxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48O7/c1-18(17-33)20-9-14-32(27(37)38)16-15-29(4)21(25(20)32)7-8-22-28(3)12-11-24(39-19(2)34)31(6,26(35)36)23(28)10-13-30(22,29)5/h20-25,33H,1,7-17H2,2-6H3,(H,35,36)(H,37,38)/t20-,21+,22+,23+,24+,25+,28+,29+,30+,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKVRUAPPXCRHS-ZESURFQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C(=O)O)C)C)C(=O)O)C(=C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2[C@]1(C)C(=O)O)C)C)C(=O)O)C(=C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the chemical structure of Acantrifoic acid A and what are its key structural features?

A1: this compound is characterized as 3α-acetoxy-30-hydroxylup-20(29)-ene-23,28-dioic acid []. Key structural features include:

    Q2: What are the potential applications of this compound based on its chemical structure and the reported biological activity of Acanthopanax trifoliatus extracts?

    A2: While the specific biological activity of this compound has not been detailed in the provided research, Acanthopanax trifoliatus extracts, from which this compound is isolated, have shown anticancer activity [, ]. Given the structural similarity to other lupane triterpenes with known biological activities, this compound could be investigated for:

      Q3: What analytical techniques were used to characterize the structure of this compound?

      A3: The chemical structure of this compound was determined using extensive 1D and 2D NMR spectroscopic data []. This likely included techniques such as:

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